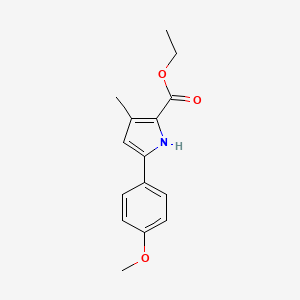

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Description

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS: 2104384-77-0) is a pyrrole-based ester derivative with the molecular formula C₁₅H₁₇NO₃. It features a methoxyphenyl group at the 5-position and a methyl group at the 3-position of the pyrrole ring, with an ethyl ester at the 2-position. This compound is commercially available in high purity (97%) and is used in pharmaceutical and materials research due to its modular structure, which allows for further functionalization .

Properties

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-19-15(17)14-10(2)9-13(16-14)11-5-7-12(18-3)8-6-11/h5-9,16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGCDBWHDMGOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a series of steps including the formation of an intermediate enamine, followed by cyclization to form the pyrrole ring. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Substituent Position : The 4-methoxyphenyl group at the 5-position is common across analogues, but variations in substituent size (e.g., indole in 3oa vs. methyl in the benchmark) significantly alter steric and electronic profiles .

- Ester Group : Replacement of the ethyl ester (benchmark) with a methyl ester reduces molecular weight and lipophilicity, which may influence pharmacokinetics .

Key Observations :

- Reagent Reactivity: Electron-deficient aryl carbonyl chlorides (e.g., isoquinoline derivatives) generally give lower yields (30–45%) compared to simpler aryl chlorides (e.g., 4-methoxybenzoyl chloride, ~50–66%) due to steric hindrance or electronic deactivation .

- Characterization Gaps : Many analogues (e.g., 212, 214) lack full NMR or crystallographic data, limiting detailed structural comparisons .

Physicochemical Properties

Table 3: Physical and Spectroscopic Data

Key Observations :

- Thermal Stability : Indole-containing derivatives (e.g., 3a) exhibit higher melting points (134–135°C) compared to phenyl-substituted analogues (88–89°C for 3pa), suggesting stronger intermolecular interactions (e.g., π-π stacking) .

- Mass Spectrometry: The benchmark compound’s molecular ion (C₁₅H₁₇NO₃, MW 275.3) is distinct from halogenated analogues (e.g., m/z 560.2 for chlorophenyl derivatives) .

Biological Activity

Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

This compound is synthesized through the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction typically involves refluxing the reactants in ethanol, leading to the formation of the pyrrole ring. The compound has a molecular formula of C15H17NO3 and a molecular weight of 273.31 g/mol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity . It has been investigated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of pyrrole compounds have shown enhanced activity against MRSA with minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.125 | MRSA |

| Vancomycin | 1 | MRSA |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . It may inhibit specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. This interaction may modulate their activity, contributing to both antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted that derivatives containing the pyrrole structure exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows for modifications that can enhance its efficacy against resistant strains .

- Anti-tuberculosis Potential : Research has shown that pyrrole derivatives can inhibit MmpL3, a crucial protein in Mycobacterium tuberculosis, suggesting that this compound could be a lead compound for developing new anti-tuberculosis agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate?

The compound is synthesized via multicomponent one-pot reactions, such as the condensation of aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 4-anisaldehyde). For instance, analogous pyrrole derivatives are synthesized using a three-component reaction system, optimized for regioselectivity and yield through varying reaction temperatures (70–90°C) and solvent conditions (e.g., ethanol or acetonitrile) . Characterization typically involves FTIR and NMR spectroscopy to confirm functional groups and substituent positions.

Q. How is the structural integrity of this compound validated experimentally?

Structural validation combines spectroscopic and crystallographic methods:

- FTIR : Confirms carbonyl (C=O) and pyrrole ring vibrations (e.g., ~1700 cm⁻¹ for ester C=O stretching) .

- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) .

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions. For example, related pyrrole derivatives exhibit planar pyrrole rings with dihedral angles <5° relative to aromatic substituents .

Q. What are the key spectral markers for distinguishing this compound from structurally similar analogs?

- The methoxy group (4-methoxyphenyl) produces distinct NMR signals (e.g., singlet at δ ~3.8 ppm for –OCH₃).

- The ester carbonyl (C=O) in IR (~1700 cm⁻¹) and ¹³C NMR (δ ~165–170 ppm) distinguishes it from amide or ketone analogs.

- Pyrrole ring protons (e.g., H-3 and H-4) exhibit characteristic splitting patterns in ¹H NMR due to J-coupling (~2.0–3.0 Hz) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance the understanding of this compound’s electronic structure and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example:

- HOMO-LUMO gaps (~4.5–5.0 eV) indicate moderate reactivity, aligning with electrophilic substitution trends in pyrrole systems .

- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the methoxy and ester groups . Discrepancies between calculated and experimental bond lengths (e.g., C=O: ~1.21 Å DFT vs. ~1.34 Å XRD) highlight the need for dispersion corrections in gas-phase calculations .

Q. What challenges arise in resolving crystal structures of this compound, and how are they addressed?

- Disorder in substituents : The methoxy or ethyl groups may exhibit rotational disorder, resolved using SHELXL refinement with restraints on thermal parameters .

- Twinned crystals : High-resolution data (e.g., Cu-Kα, λ = 1.54178 Å) and integration with programs like SAINT mitigate twinning artifacts. R-factor convergence (<0.05) and Hirshfeld surface analysis validate refinement quality .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structure elucidation?

Discrepancies between NMR-derived torsion angles and XRD data often arise from solution-phase flexibility vs. solid-state packing. For example:

- Dynamic NMR at variable temperatures detects restricted rotation of the methoxy group in solution, explaining differences in dihedral angles .

- Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformations in the solid state .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in pyrrole synthesis, increasing yields from ~40% to >70% .

- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and enhances regioselectivity by minimizing side reactions (e.g., ester hydrolysis) .

Methodological Resources

- Crystallography : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) and WinGX for data processing .

- Computational Chemistry : Gaussian 09 with PCM solvent models for DFT calculations .

- Spectroscopy : Bruker Avance III HD (400 MHz) for NMR; resolution ≤0.3 ppm ensures accurate integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.